N-[2-[4-(1,2-diphenylbut-1-enyl)phenoxy]ethyl]-N-methyl-4-nitro-2,1,3-benzoxadiazol-7-amine
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Overview
Description
N-[2-[4-(1,2-diphenylbut-1-enyl)phenoxy]ethyl]-N-methyl-4-nitro-2,1,3-benzoxadiazol-7-amine is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a benzoxadiazole core, which is often associated with fluorescence properties, making it useful in biochemical and medical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-[4-(1,2-diphenylbut-1-enyl)phenoxy]ethyl]-N-methyl-4-nitro-2,1,3-benzoxadiazol-7-amine typically involves multiple steps, starting from readily available precursors. The process generally includes:
Formation of the benzoxadiazole core: This step involves the reaction of appropriate nitroaniline derivatives with nitrous acid to form the benzoxadiazole ring.
Attachment of the diphenylbutenyl group: This is achieved through a Friedel-Crafts alkylation reaction, where the benzoxadiazole core is reacted with 1,2-diphenylbut-1-ene in the presence of a Lewis acid catalyst.
Introduction of the phenoxyethyl group: This step involves the nucleophilic substitution reaction where the benzoxadiazole derivative is reacted with 2-(4-bromophenoxy)ethylamine.
Methylation: The final step involves the methylation of the amine group using methyl iodide under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
N-[2-[4-(1,2-diphenylbut-1-enyl)phenoxy]ethyl]-N-methyl-4-nitro-2,1,3-benzoxadiazol-7-amine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can be oxidized to form corresponding oxides using oxidizing agents like potassium permanganate.
Substitution: The phenoxyethyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Potassium permanganate, acidic or basic medium.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of amine derivatives.
Reduction: Formation of oxides.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[2-[4-(1,2-diphenylbut-1-enyl)phenoxy]ethyl]-N-methyl-4-nitro-2,1,3-benzoxadiazol-7-amine has several applications in scientific research:
Chemistry: Used as a fluorescent probe in various chemical assays due to its benzoxadiazole core.
Biology: Employed in the study of cellular processes and imaging due to its fluorescence properties.
Medicine: Potential use in drug development and diagnostic imaging.
Industry: Utilized in the development of advanced materials with specific optical properties.
Mechanism of Action
The mechanism of action of N-[2-[4-(1,2-diphenylbut-1-enyl)phenoxy]ethyl]-N-methyl-4-nitro-2,1,3-benzoxadiazol-7-amine involves its interaction with specific molecular targets, often through its fluorescent properties. The benzoxadiazole core can interact with various biomolecules, allowing for the visualization and study of biological processes. The diphenylbutenyl group may also contribute to its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N-(2-(4-(1,2-diphenylbut-1-enyl)phenoxy)ethyl)-N,N-dimethyl-6-oxo-6-(2-oxotetrahydrothiophen-3-ylamino)hexan-1-aminium chloride
- (Z)-6-((2-(4-(1,2-diphenylbut-1-enyl)phenoxy)ethyl)dimethylammonio)-hexanoic acid
Uniqueness
N-[2-[4-(1,2-diphenylbut-1-enyl)phenoxy]ethyl]-N-methyl-4-nitro-2,1,3-benzoxadiazol-7-amine is unique due to its specific combination of a benzoxadiazole core and a diphenylbutenyl group, which imparts distinct fluorescence properties and binding affinities. This makes it particularly useful in applications requiring high specificity and sensitivity.
Properties
Molecular Formula |
C31H28N4O4 |
---|---|
Molecular Weight |
520.6 g/mol |
IUPAC Name |
N-[2-[4-(1,2-diphenylbut-1-enyl)phenoxy]ethyl]-N-methyl-4-nitro-2,1,3-benzoxadiazol-7-amine |
InChI |
InChI=1S/C31H28N4O4/c1-3-26(22-10-6-4-7-11-22)29(23-12-8-5-9-13-23)24-14-16-25(17-15-24)38-21-20-34(2)27-18-19-28(35(36)37)31-30(27)32-39-33-31/h4-19H,3,20-21H2,1-2H3 |
InChI Key |
UKSXWLGSDIHAEK-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=C(C1=CC=CC=C1)C2=CC=C(C=C2)OCCN(C)C3=CC=C(C4=NON=C34)[N+](=O)[O-])C5=CC=CC=C5 |
Origin of Product |
United States |
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